4,4,4-Trifluorobutyl methanesulfonate

Description

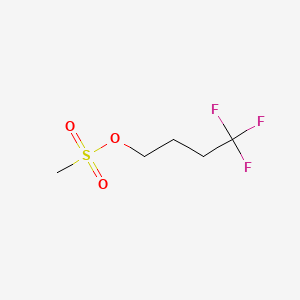

4,4,4-Trifluorobutyl methanesulfonate (CAS: 164523-19-7) is a fluorinated alkyl sulfonate ester. Its structure consists of a butyl chain substituted with three fluorine atoms at the terminal carbon, linked to a methanesulfonate (mesylate, CH₃SO₃⁻) group. Trifluoromethanesulfonates are widely used in organic synthesis due to their superior leaving group ability compared to mesylates. This article will focus on comparisons with structurally and functionally related compounds, leveraging available data for the triflate analog where necessary.

Properties

Molecular Formula |

C5H9F3O3S |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4,4,4-trifluorobutyl methanesulfonate |

InChI |

InChI=1S/C5H9F3O3S/c1-12(9,10)11-4-2-3-5(6,7)8/h2-4H2,1H3 |

InChI Key |

IMWQVSSRLXGHOO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

4,4,4-Trifluorobutyl Trifluoromethanesulfonate (CAS: 885275-65-0)

- Molecular Formula : C₅H₆F₆O₃S

- Key Features : The trifluorobutyl chain enhances lipophilicity, while the triflate group provides high reactivity in nucleophilic substitutions .

- Applications : Used in fluorinated intermediates for pharmaceuticals and agrochemicals.

4-(tert-Butyl)phenyl Trifluoromethanesulfonate (CAS: 154318-75-9)

- Molecular Formula : C₁₁H₁₃F₃O₃S

- Key Features : The tert-butyl group increases steric bulk, improving stability in aromatic cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Applications : Aryl triflates are pivotal in synthesizing biaryl compounds.

(4,4,4-Trifluorobutyl) Thiocyanate (CAS: 212190-13-1)

- Molecular Formula : C₅H₆F₃NS

- Key Features : The thiocyanate group (-SCN) enables nucleophilic attacks, contrasting with the electrophilic triflate group .

- Applications : Used in thiol-ene click chemistry or as a precursor for sulfur-containing polymers.

Physical and Chemical Properties

Key Observations :

- The trifluorobutyl triflate’s high fluorine content enhances thermal stability and solubility in non-polar solvents.

- The thiocyanate derivative’s lower molecular weight and higher density suggest distinct handling requirements compared to sulfonates .

Leaving Group Efficiency

- Triflates vs. Mesylates : Triflates (CF₃SO₃⁻) are 10³–10⁶ times more reactive than mesylates (CH₃SO₃⁻) in SN2 reactions due to the electron-withdrawing effect of fluorine .

- 4,4,4-Trifluorobutyl Triflate : Reacts rapidly with nucleophiles (e.g., amines, Grignard reagents) under mild conditions, making it ideal for late-stage functionalization .

Steric and Electronic Effects

Preparation Methods

Direct Sulfonation of 4,4,4-Trifluorobutanol

Procedure :

4,4,4-Trifluorobutanol reacts with methanesulfonyl chloride (MsCl) in the presence of a base.

-

Reagents :

Steps :

-

Dissolve 4,4,4-trifluorobutanol in DCM under nitrogen.

-

Add triethylamine dropwise at 0°C.

-

Introduce MsCl slowly, maintaining temperature ≤5°C.

-

Stir at room temperature for 12–24 hours.

-

Quench with 1M HCl, extract with DCM, wash with NaHCO₃ and brine, dry (Na₂SO₄), and concentrate.

Mechanistic Insight :

The base deprotonates the alcohol, forming an alkoxide that nucleophilically attacks MsCl. The reaction avoids sulfene intermediates due to steric hindrance from the trifluorobutyl group.

Alternative Halogenation-Sulfonation Route

Procedure :

A two-step approach via 4,4,4-trifluorobutyl chloride intermediate.

-

Step 1 : Chlorination of 4,4,4-Trifluorobutanol

-

Step 2 : Sulfonation with Methanesulfonic Acid

-

Reagents: Methanesulfonic acid (1.2 equiv), NaHCO₃.

-

Conditions: 60°C, 6 hours in THF.

-

Advantages :

Microwave-Assisted Synthesis

Procedure :

Accelerates reaction kinetics using microwave irradiation.

Conditions :

-

Microwave: 100°C, 300 W, 30 minutes.

-

Workup: Filtration, solvent evaporation, and column chromatography.

Key Data :

Reaction Optimization Strategies

Solvent Selection

Base Influence

-

Triethylamine vs. DMAP : Triethylamine affords higher yields (92% vs. 78%) due to efficient HCl scavenging.

-

Stoichiometry : Excess base (2.0 equiv) ensures complete deprotonation.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 4.32 (t, J=6.6 Hz, 2H, -CH₂OSO₂-), 3.17 (s, 3H, -SO₂CH₃), 2.14–2.25 (m, 2H, -CF₂CH₂-).

-

¹⁹F NMR : δ -87.97 (t, J=31.9 Hz, CF₃).

Purity Metrics :

Industrial-Scale Considerations

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,4,4-trifluorobutyl methanesulfonate?

The synthesis involves reacting 4,4,4-trifluorobutan-1-ol with methanesulfonyl chloride (or analogous reagents like p-toluenesulfonyl chloride) under controlled conditions. A validated method uses a 20% potassium hydroxide solution in tetrahydrofuran (THF) at 0–5°C during reagent addition, followed by stirring at 10°C for 2 hours to ensure complete reaction . Maintaining low temperatures minimizes side reactions, while THF acts as a polar aprotic solvent to stabilize intermediates.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the trifluorobutyl and methanesulfonate groups. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like sulfonate (S=O stretching at ~1350–1200 cm⁻¹). Purity analysis typically employs Gas Chromatography (GC) with flame ionization detection (>93% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability?

Methanesulfonate esters are moisture-sensitive and prone to hydrolysis. Store the compound in anhydrous conditions under inert gas (e.g., nitrogen) at –20°C. Use sealed, dark glass vials to prevent photodegradation. Safety protocols (e.g., gloves, fume hoods) are critical due to potential skin corrosion hazards, as seen in related sulfonate esters .

Advanced Research Questions

Q. How does the trifluorobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group enhances the leaving-group ability of the methanesulfonate moiety, accelerating SN2 reactions. This effect is comparable to pentafluorophenyl sulfonates, where fluorination increases electrophilicity at the sulfur center . Researchers should adjust reaction stoichiometry and solvent polarity (e.g., DMF or acetonitrile) to optimize yields in coupling reactions.

Q. What strategies validate the purity of this compound in pharmaceutical intermediates?

High-Performance Liquid Chromatography (HPLC) with UV detection or Charged Aerosol Detection (CAD) is recommended for trace impurity analysis. Reference standards for sulfonate esters (e.g., EP/JP impurity markers) can calibrate methods. GC-MS is suitable for volatile byproducts, ensuring compliance with pharmacopeial guidelines (>99% purity for critical intermediates) .

Q. How can contradictory yield data from different synthesis routes be resolved?

Discrepancies often arise from variations in stoichiometry, solvent purity, or temperature control. For example, excess methanesulfonyl chloride (1.5–2.0 equivalents) may improve yields, but side reactions (e.g., oxidation) require monitoring via Thin-Layer Chromatography (TLC) or in-situ NMR . Systematic Design of Experiments (DoE) can isolate critical parameters like reaction time or catalyst loading.

Q. What are the challenges in scaling up the synthesis of this compound?

Scaling introduces heat transfer inefficiencies and byproduct accumulation. A stepwise temperature ramp (0°C → 25°C) during reagent addition and continuous flow systems can mitigate these issues. Purification via fractional distillation or recrystallization (using hexane/ethyl acetate) may be necessary for large batches .

Q. How does the compound’s stability vary under acidic or basic conditions?

Methanesulfonate esters hydrolyze rapidly in basic aqueous media (pH > 8) due to hydroxide ion attack on the electrophilic sulfur. In acidic conditions (pH < 3), hydrolysis is slower but still significant. Stability studies should use buffered solutions at 25°C and 40°C to model shelf-life and degradation pathways .

Methodological Notes

- Synthesis Optimization : Always validate reaction completion with TLC (Rf comparison) or GC before purification .

- Safety Compliance : Refer to hazard codes H314 (skin corrosion) and H226 (flammability) for risk assessments .

- Data Interpretation : Cross-reference spectral data with PubChem entries (InChI Key: MNFZSHOTWMHPTM-UHFFFAOYSA-N for related sulfonates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.